
(3-azétidinyl)(4-(tétrahydrofuran-2-carbonyl)pipérazin-1-yl)méthanone, 1-(6-(3,5-diméthyl-1H-pyrazol-1-yl)pyrimidin-4-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H29N7O3 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a novel pyrazole derivative that has attracted significant attention in pharmacological research due to its potential biological activities. This article explores its applications in various scientific fields, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption.
Case Study
A study assessed the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated an IC50 value in the low micromolar range , suggesting potent antiproliferative activity. This aligns with findings that pyrazole derivatives can effectively target cancerous cells by disrupting critical cellular processes .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These mechanisms are crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Findings
In vivo studies utilizing carrageenan-induced paw edema models demonstrated that the compound significantly reduced edema compared to control groups, showcasing its anti-inflammatory potential. The results highlight its mechanism of action in modulating inflammatory pathways, making it a candidate for further therapeutic development .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly in relation to its structural components which are known to enhance bioactivity.
Research Insights
A synthesis study involving related pyrazole compounds indicated that they possess significant antimicrobial activity against various strains. The structural features of these compounds contribute to their efficacy, suggesting that the analyzed compound may exhibit similar properties .
Summary Table of Applications
Application | Description | Key Findings |
---|---|---|
Anticancer Activity | Inhibition of cancer cell proliferation through apoptosis and cell cycle disruption | IC50 values in low micromolar range against A549 and MCF-7 |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction in edema in carrageenan-induced models |
Antimicrobial | Potential effectiveness against various microbial strains | Related compounds show significant antimicrobial activity |
Activité Biologique
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone, often referred to as a pyrazol-pyrimidine derivative, has garnered attention in pharmacological research for its diverse biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, receptor binding affinity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O3, and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a piperazine group. The presence of these functional groups suggests potential interactions with various biological targets.
1. Enzyme Inhibition
One of the key areas of interest is the compound's ability to inhibit specific enzymes. BindingDB provides data indicating that this compound exhibits significant binding affinity toward adenosine receptors:
Target | Ki (nM) | Assay Description |
---|---|---|
Adenosine receptor A2A (Human) | 2.10 | Membranes prepared from Flp-In HEK cells transfected with adenosine receptors were used in binding assays. |
Adenosine receptor A1 (Human) | 210 | Similar assay conditions as A2A receptor. |
Potassium voltage-gated channel subfamily H member 2 (hERG) | IC50: 650 nM | Assessed for potential cardiotoxicity by examining the ability to block potassium tail currents. |
These results indicate that the compound has a high affinity for certain adenosine receptors, which are crucial in various physiological processes including neurotransmission and cardiovascular function.
2. Antitubercular Activity
In addition to its receptor interactions, this compound has been evaluated for its antitubercular properties. A study published in RSC Advances reported that derivatives similar to this compound showed notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds in the series tested . This suggests potential as a therapeutic agent in treating tuberculosis.
Case Study 1: Anticancer Potential
Recent research has explored the anticancer potential of pyrazole derivatives, including this compound. A study focused on small molecule inhibitors demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against cancer cell lines . The compound's ability to inhibit CDK9 was particularly highlighted, with IC50 values indicating strong inhibitory action on MYC-dependent cancers.
Case Study 2: Neuropharmacology
The interaction of this compound with adenosine receptors also suggests implications in neuropharmacology. Its affinity for adenosine A2A receptors may position it as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases . The modulation of neurotransmitter release via these receptors can influence various neurological conditions.
Propriétés
IUPAC Name |
[4-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O3/c1-15-10-16(2)29(25-15)20-11-19(23-14-24-20)28-12-17(13-28)21(30)26-5-7-27(8-6-26)22(31)18-4-3-9-32-18/h10-11,14,17-18H,3-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWCBLIWSHYPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C(=O)C5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.